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Compound of Interest |

Dimethyl(4-
Compound Name: bromophenyloxomethyl)phosphon
ate
CAS No.: 33493-31-1
Cat. No.: B1608092

Executive Summary

Dimethyl 4-bromobenzoylphosphonate (D4BP) represents a specialized class of

-ketophosphonates (acylphosphonates) utilized primarily as highly reactive electrophiles in
organic synthesis and as transition-state mimetics in enzyme inhibition. Unlike its non-
halogenated analogs, D4BP incorporates a para-bromine substituent, which significantly alters
its solid-state packing, solubility profile, and electrophilic reactivity.

This guide compares D4BP against its primary alternatives—Dimethyl benzoylphosphonate
(DMBP) and Dimethyl (4-methylbenzoyl)phosphonate (DMBP-Me)—to elucidate how the 4-
bromo substitution enhances specific performance metrics, particularly regarding crystal
engineering (halogen bonding) and hydrolytic stability.

Comparative Analysis: D4BP vs. Alternatives

The following table contrasts the physicochemical and structural expectations of D4BP with its
closest analogs.

Table 1: Physicochemical & Structural Comparison
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Dimethyl 4- Dimethyl Dimethyl (4-
Feature bromobenzoylphosp  benzoylphosphonate = methylbenzoyl)phos

honate (D4BP) (DMBP) phonate (DMBP-Me)
CAS Number 17211-08-4 5753-24-2 33493-30-0
Molecular Weight 307.08 g/mol 228.18 g/mol 242.21 g/mol

] Electron-Withdrawing ]
Electronic Effect ) Neutral (Reference) Electron-Donating (+I)
(Inductive, -I)

Carbonyl ) . Lower (Deactivated by
o High (Activated by Br)  Moderate
Electrophilicity Me)

Weak H-bonding /

) ) Halogen Bonding (C- van der Waals / Weak
Solid-State Interaction - ]
Br---:O=P) H-bonding
stacking
Predicted Crystal Monoclinic/Triclinic Low-melting solid or Monoclinic (
Habit (High Density) oil )

) o Enzyme Inhibitor / ) ) o
Primary Application o Synthetic Intermediate  Mechanistic Probe
Photoinitiator

Key Performance Differentiator: The Halogen Bond

The defining structural advantage of D4BP over DMBP is the capability for halogen bonding. In
the crystal lattice, the bromine atom acts as a Lewis acid (sigma-hole donor) capable of
interacting with oxygen lone pairs (Lewis bases) on the phosphonyl (

) or carbonyl (

) groups.

» Impact: This interaction frequently results in higher melting points and greater lattice energy
compared to the methyl analog, facilitating easier purification via recrystallization rather than
chromatography.
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Structural Insights & Causality
Electronic Influence on Geometry

The X-ray crystal structure of acylphosphonates reveals the delicate balance between the

and
dipoles.

o DMBP (Parent): Typically adopts a conformation where the

and
vectors are nearly antiparallel (s-trans) to minimize dipole repulsion.

o D4BP (Target): The electron-withdrawing nature of the para-bromo group pulls electron
density from the phenyl ring, enhancing the electrophilicity of the carbonyl carbon.

o Structural Consequence: Expect a slight shortening of the C(carbonyl)-C(phenyl) bond
and a potential lengthening of the C=0 bond relative to DMBP-Me, indicating higher
susceptibility to nucleophilic attack (e.g., by serine proteases or synthetic nucleophiles).

Crystal Packing Motifs
While DMBP-Me relies on weak

interactions, D4BP structures are often dominated by Type Il Halogen interactions (

).

» Protocol Validation: When solving the structure, researchers must specifically refine the
bromine anisotropy carefully, as the heavy atom dominates the scattering phases.

Experimental Protocols

To generate high-quality crystal structure data for D4BP, the following self-validating workflows
are recommended.

Synthesis via Michaelis-Arbuzov Reaction
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This method ensures high purity, essential for growing single crystals.
Reagents:

e 4-Bromobenzoyl chloride (1.0 eq)

o Trimethyl phosphite (1.1 eq)

» Solvent: Neat or Dichloromethane (DCM)

Step-by-Step Protocol:

e Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

o Addition: Add 4-bromobenzoyl chloride. Cool to 0°C if using neat conditions to control
exotherm.

o Reaction: Dropwise add trimethyl phosphite. The reaction releases Methyl Chloride (gas)—
ensure proper venting.

o Reflux: Heat to 60°C for 2 hours to drive the release of alkyl halide byproducts.

 Purification: Remove excess phosphite under high vacuum (0.1 mmHg). The residue is often
pure enough for crystallization.

Crystallization for X-Ray Diffraction

Acylphosphonates can be oils; inducing crystallization requires specific solvent systems.
Method: Vapor Diffusion

e Dissolve 50 mg of D4BP in a minimal amount (0.5 mL) of Ethyl Acetate (good solubility).
o Place this inner vial into a larger jar containing Hexanes or Pentane (anti-solvent).

o Seal the outer jar tightly.

o Timeline: Allow to stand undisturbed at 4°C for 3-7 days. The bromine atom facilitates heavy-
atom packing, often yielding prisms suitable for XRD.
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X-Ray Data Collection Workflow

The following diagram outlines the logical flow from crystal selection to structure solution.

Click to download full resolution via product page

Caption: Logical workflow for X-ray diffraction characterization of D4BP, emphasizing low-
temperature collection (100K) to minimize thermal motion of the heavy bromine atom.

Mechanistic Visualization: Synthesis & Reactivity[1]

Understanding the formation of the C-P bond is critical for interpreting the final structure.

4-Bromobenzoyl Chloride
+ Trimethyl Phosphite

ucleophilic Attack (P on C=0)

Phosphonium Intermediate
(Tetrahedral)

rbuzov Rearrangement

Transition State
(Nucleophilic Attack on Me)

ealkylation

Dimethyl 4-bromobenzoylphosphonate
(D4BP) + MeCl
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Caption: The Michaelis-Arbuzov pathway. The high electrophilicity of the 4-bromobenzoyl group
stabilizes the transition state, ensuring efficient conversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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